Cas no 211310-69-9 (Hippuryl-l-histidyl-l-leucine Hydrate)

Hippuryl-l-histidyl-l-leucine Hydrate structure
211310-69-9 structure
Product name:Hippuryl-l-histidyl-l-leucine Hydrate
CAS No:211310-69-9
MF:C21H27N5O5.H2O
MW:447.48486
CID:1402360
PubChem ID:16218610

Hippuryl-l-histidyl-l-leucine Hydrate Chemical and Physical Properties

Names and Identifiers

    • Hippuryl-l-histidyl-l-leucine Hydrate
    • Hippuryl-His-Leu acetate salt
    • N-Benzoyl-Gly-His-Leu
    • N-Benzoyl-Gly-His-Leu;Hippuryl-His-Leu acetate salt;
    • AS-69210
    • 211310-69-9
    • MFCD00149318
    • (2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate
    • N-Hippuryl-His-Leu (hydrate)
    • N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1)
    • (S)-2-((S)-2-(2-Benzamidoacetamido)-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid xhydrate
    • N-Benzoyl-Gly-His-Leu xhydrate
    • N-BenZoyl-Gly-His-Leu hydrate (BZ-Gly-L-His-L-Leu-OH.H2O)
    • C73924
    • N-Hippuryl-His-Leu hydrate
    • N-Benzoyl-Gly-His-Leu hydrate
    • N-Hippuryl-His-Leu hydrate, 99%
    • DTXSID90584985
    • AKOS016013172
    • N-Hippuryl-His-Leu hydrate, powder, >=98% (HPLC)
    • N-Hippuryl-L-histidyl-L-leucine hydrate
    • A913014
    • 207386-83-2
    • (2S)-2-[(2S)-3-(1H-IMIDAZOL-4-YL)-2-[2-(PHENYLFORMAMIDO)ACETAMIDO]PROPANAMIDO]-4-METHYLPENTANOIC ACID HYDRATE
    • HIPPURYL-HIS-LEU FREE BASE
    • NWOJMNXIJBZMPK-QJHJCNPRSA-N
    • Inchi: InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1
    • InChI Key: NWOJMNXIJBZMPK-QJHJCNPRSA-N
    • SMILES: CC(C[C@H](NC([C@@H](NC(CNC(C1=CC=CC=C1)=O)=O)CC2=CN=CN2)=O)C(O)=O)C.O

Computed Properties

  • Exact Mass: 433.23300
  • Monoisotopic Mass: 447.21178366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 14
  • Complexity: 636
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 154Ų

Experimental Properties

  • PSA: 150.64000
  • LogP: 2.06430

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd